REACTION_CXSMILES
|
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.O=[Si]=O.[F:15][C:16]1[CH:17]=[C:18]([CH:23]([OH:26])[CH2:24][CH3:25])[CH:19]=[CH:20][C:21]=1[F:22]>C(Cl)Cl>[F:15][C:16]1[CH:17]=[C:18]([C:23](=[O:26])[CH2:24][CH3:25])[CH:19]=[CH:20][C:21]=1[F:22] |f:0.1|
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
O=[Si]=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)C(CC)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting brown suspension was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
with the help of a magnetic stirrer the solids were mixed together
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through a sintered glass funnel
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo from the pale green colored filtrate
|
Type
|
ADDITION
|
Details
|
The green oil was then diluted with diethyl ether (200 mL) and it
|
Type
|
FILTRATION
|
Details
|
was filtered through a pad of celite
|
Type
|
CUSTOM
|
Details
|
to remove the metal impurities
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1F)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |